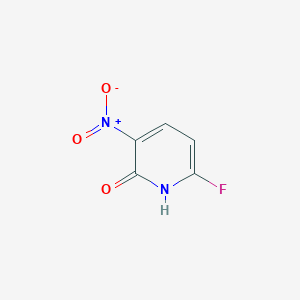

6-Fluoro-3-nitropyridin-2-ol

CAS No.: 1806474-45-2

Cat. No.: VC7504891

Molecular Formula: C5H3FN2O3

Molecular Weight: 158.088

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806474-45-2 |

|---|---|

| Molecular Formula | C5H3FN2O3 |

| Molecular Weight | 158.088 |

| IUPAC Name | 6-fluoro-3-nitro-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C5H3FN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9) |

| Standard InChI Key | NVSVIFYPSMJCRY-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)NC(=C1)F)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The structural identity of 6-fluoro-3-nitropyridin-2-ol is defined by its IUPAC name 6-fluoro-3-nitro-1H-pyridin-2-one, reflecting the keto-enol tautomerism inherent to its pyridin-2-ol scaffold. Key molecular descriptors include:

Table 1: Molecular Data for 6-Fluoro-3-nitropyridin-2-ol

| Property | Value/Descriptor |

|---|---|

| CAS No. | 1806474-45-2 |

| Molecular Formula | |

| Molecular Weight | 158.088 g/mol |

| InChI | InChI=1S/C5H3FN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9) |

| InChIKey | NVSVIFYPSMJCRY-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)NC(=C1)F)N+[O-] |

| PubChem CID | 130980163 |

The molecule’s planar aromatic system is disrupted by the nitro group at position 3, which introduces significant electron withdrawal, while the fluorine at position 6 enhances stability through inductive effects. X-ray crystallography data, though unavailable in the cited sources, would likely reveal intramolecular hydrogen bonding between the hydroxyl and nitro groups, a common feature in ortho-substituted nitrophenols .

Physicochemical Properties

While solubility data for 6-fluoro-3-nitropyridin-2-ol are unavailable, its structural analogs provide clues:

-

Solubility: Nitropyridinols generally exhibit limited aqueous solubility due to aromatic stacking but may dissolve in polar aprotic solvents (e.g., DMF, DMSO) .

-

Stability: The nitro and hydroxyl groups render the compound sensitive to light and moisture, necessitating storage under inert gas at <15°C .

-

Acidity: The hydroxyl group (pKa ~8–10) and nitro group (pKa ~−2 to 0) contribute to pH-dependent reactivity, enabling selective derivatization .

Applications in Pharmaceutical and Chemical Research

Drug Discovery

Pyridin-2-ols are pivotal in drug design due to their peptidomimetic properties. The 1H-pyridin-2-one tautomer of 6-fluoro-3-nitropyridin-2-ol mimics peptide bonds, making it a scaffold for protease inhibitors and antimicrobial agents . For example, 6-aminopyridin-3-ols exhibit antioxidant activity, suggesting potential therapeutic applications for fluorinated analogs .

Chemical Intermediates

The compound’s nitro group serves as a precursor for amine derivatives via reduction (e.g., catalytic hydrogenation). Its fluorine atom enhances metabolic stability in agrochemicals and pharmaceuticals .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume